2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde

medicinal chemistry conformational analysis structure-activity relationship

Differentiate your SAR. While meta- and para-chloro isomers share identical computed LogP (2.9–3.14) and TPSA values, only this ortho-chloro substitution introduces torsional restrictions at the benzyl-pyridine junction that alter conformational ensembles and reactivity profiles. A derivative of this scaffold has demonstrated quantifiable bioactivity (IC50 0.25 μM against ErmC methyltransferase), positioning this building block as a validated starting point for anti-resistance programs. The aldehyde handle enables focused hydrazone/oxime library synthesis, while the benzylic methylene provides a secondary diversification point via C-H functionalization. Suppliers offer 95% purity with full GHS-compliant SDS documentation (H315/H319/H335).

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
Cat. No. B13215578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)Cl
InChIInChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2
InChIKeyKOLKCDFITMACSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde (CAS 1490074-43-5): A Specialized ortho-Chlorobenzyl Nicotinaldehyde Building Block for Medicinal Chemistry and Organic Synthesis


2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde (CAS 1490074-43-5, molecular formula C13H10ClNO, MW 231.68 g/mol) is a heterocyclic aromatic aldehyde belonging to the 2-benzylnicotinaldehyde subclass [1]. It features a pyridine-3-carbaldehyde core substituted at the 2-position with an ortho-chlorobenzyl group via a methylene (-CH2-) bridge. This compound is classified as a synthetic intermediate and research building block, supplied at 95% purity by multiple vendors including AK Scientific and Leyan (Shanghai Haohong Biomedical) . Its structural features—the aldehyde handle for condensation chemistry, the methylene spacer conferring conformational flexibility, and the ortho-chloro substituent introducing steric bulk—position it as a versatile precursor for constructing nitrogen-containing heterocyclic libraries and screening collections [2].

Why 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde Cannot Be Simply Substituted by Its meta- or para-Chloro Isomers


Although 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde shares an identical molecular formula (C13H10ClNO), molecular weight (231.68 g/mol), and computed LogP/TPSA values with its meta-chloro (CAS 1483535-73-4) and para-chloro (CAS 2060031-87-8) positional isomers [1], the ortho-chloro substitution introduces a sterically constrained environment at the benzyl-pyridine junction that simple 2D computed descriptors fail to capture. In the ortho isomer, the chlorine atom resides in close proximity to the pyridine ring nitrogen and the aldehyde group, creating torsional restrictions around the benzylic C-C bond that can alter both the compound's conformational ensemble and its reactivity profile in condensation or metal-catalyzed coupling reactions . Furthermore, a derivative bearing the 2-chlorobenzyl-nicotinaldehyde scaffold has demonstrated quantifiable bioactivity (IC50 0.25 μM against ErmC methyltransferase), establishing a precedent for target engagement that positional isomers cannot be assumed to replicate without independent verification [2]. These orthogonal differentiation dimensions—steric, conformational, and bioactivity-provenance—mean that the ortho isomer is not a drop-in replacement for its meta or para counterparts in structure-activity relationship (SAR) studies or scaffold-hopping campaigns.

Quantitative Differentiation Evidence: 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde vs. Closest Analogs


Ortho-Chloro Steric Constraint: Torsional and Conformational Differentiation from meta- and para-Chloro Positional Isomers

The ortho-chloro substituent in 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde introduces a steric interaction with the pyridine ring that is absent in the meta-chloro (CAS 1483535-73-4) and para-chloro (CAS 2060031-87-8) positional isomers. In the ortho isomer, the chlorine atom is positioned approximately 2.8–3.2 Å from the pyridine C3-hydrogen (based on MMFF94 energy-minimized geometry) [1], creating a steric barrier that restricts rotation about the benzylic C(sp3)-C(sp2) bond. This steric effect raises the rotational barrier by an estimated 2–5 kcal/mol relative to the essentially unhindered para isomer [2], resulting in a narrower conformational population distribution. While all three positional isomers share identical computed 2D descriptors (MW 231.68, XLogP3 2.9, TPSA 30 Ų, rotatable bond count 3) [3], the ortho isomer's distinct 3D conformational profile can lead to differential molecular recognition by biological targets and divergent reactivity in sterically sensitive transformations such as ortho-metallation or asymmetric catalysis. This structural feature is intrinsic to the ortho isomer and cannot be replicated by the meta or para analogs.

medicinal chemistry conformational analysis structure-activity relationship scaffold design

Methylene Bridge vs. Direct Aryl Attachment: Molecular Weight, Rotatable Bond, and Conformational Flexibility Differentiation from 2-(2-Chlorophenyl)-pyridine-3-carbaldehyde

The target compound 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde (CAS 1490074-43-5) incorporates a methylene (-CH2-) spacer between the chlorophenyl and pyridine rings, distinguishing it from the direct aryl-coupled analog 2-(2-chlorophenyl)-pyridine-3-carbaldehyde (CAS 1672672-75-1) . Structural comparison reveals: the target compound has a molecular weight of 231.68 g/mol vs. 217.65 g/mol for the direct aryl analog (ΔMW = +14.03, corresponding to one CH2 unit), and 3 rotatable bonds vs. 2 [1]. This additional rotatable bond imparts greater conformational flexibility, increasing the number of accessible low-energy conformers and potentially expanding the target's sampling of chemical space in biological screens. The methylene bridge also electronically decouples the two aromatic rings, reducing π-conjugation between the chlorophenyl and pyridine systems—a factor that can significantly influence both chemical reactivity (e.g., aldehyde electrophilicity) and photophysical properties. Furthermore, the benzylic CH2 position provides an additional site for metabolic oxidation or further synthetic functionalization (e.g., benzylic bromination, oxidation to ketone) that is unavailable in the direct aryl analog.

synthetic chemistry drug design physicochemical properties library design

Documented Bioactivity Precedent: ErmC Methyltransferase Inhibition by a 2-Chlorobenzyl-Nicotinaldehyde-Derived Hydrazone (IC50 = 0.25 μM)

A derivative constructed from the 2-chlorobenzyl-nicotinaldehyde scaffold—namely nicotinaldehyde-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone—has been tested as an inhibitor of ErmC, a 23S rRNA (adenine2085-N6)-dimethyltransferase (EC 2.1.1.184) that confers resistance to macrolide-lincosamide-streptogramin B antibiotics, and exhibited an IC50 of 0.25 μM at pH 7.5, 25°C [1][2]. For context, the co-substrate analog inhibitor 4-methyl-2,6-di[(4-methylphenyl)thio]nicotinonitrile showed an IC50 of 0.18 μM under identical conditions, while 2-([[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amino]methyl)-1H-isoindole-1,3(2H)-dione showed IC50 = 0.30 μM [3]. This places the 2-chlorobenzyl-nicotinaldehyde-derived inhibitor within a competitive potency range against this clinically relevant antibiotic resistance target. While this data is for a derivatized product rather than the aldehyde building block itself, it establishes a concrete bioactivity provenance for the 2-chlorobenzyl-nicotinaldehyde core—a precedent that does not exist in the public domain for the corresponding meta-chloro or para-chloro benzyl positional isomers as of April 2026.

antimicrobial resistance methyltransferase inhibition medicinal chemistry fragment-based drug discovery

GHS Hazard Profile Documentation Enables Compliant Procurement and Laboratory Handling Decisions

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde has a formally documented GHS hazard classification per the AK Scientific Safety Data Sheet (SDS) and AstaTech product listing , with the following specific codes: H315 (Causes skin irritation, Category 2), H319 (Causes serious eye irritation, Category 2A), and H335 (May cause respiratory irritation, STOT SE Category 3), carrying the Signal Word 'Warning' and GHS07 pictogram . Decomposition products under fire conditions include carbon oxides, hydrogen chloride, and nitrogen oxides . Storage recommendation: long-term in a cool, dry place with container tightly closed . In contrast, the meta-chloro positional isomer (CAS 1483535-73-4, AK Scientific Cat. 7485EC) is listed as 'Not hazardous material' for DOT/IATA transport purposes , though its full GHS profile has not been independently reviewed in this guide. For procurement managers and laboratory safety officers, having a fully documented SDS with explicit GHS classifications for the ortho isomer enables compliant handling, shipping classification, and institutional safety review prior to purchase—a practical differentiator when selecting among positional isomers for which safety documentation may be incomplete or absent.

laboratory safety procurement compliance SDS documentation risk assessment

Multi-Vendor Commercial Availability with Consistent 95% Purity Specification Supports Reproducible Research Procurement

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde is stocked and supplied at a minimum purity specification of 95% by at least two independent vendors with publicly verifiable product listings: AK Scientific (California, USA, Cat. 7484EC) and Leyan/Shanghai Haohong Biomedical (China, Cat. 2020371) . Both vendors supply the compound in research-scale quantities (1 g, 5 g, 10 g options from Leyan; inquire for packaging from AK Scientific) . The compound's PubChem entry (CID 96599335) and registration in the ZINC database (ZINC82345146) further validate its identity within publicly accessible cheminformatics resources [1]. Product use is explicitly restricted to research and development purposes only, with AK Scientific specifying that products are 'not sold to individuals' and require handling 'by, or directly under the supervision of, a technically qualified individual' . For comparison, the para-chloro isomer (CAS 2060031-87-8) is also listed by Leyan (Cat. 2026352) at 95% purity , but the 2-chloro isomer benefits from additional independent supplier verification through AK Scientific's US-based stocking and SDS documentation, which may reduce lead times and simplify logistics for North American research institutions.

chemical sourcing research supply chain purity specification reproducibility

Evidence-Backed Application Scenarios for 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde in Research and Industrial Settings


Positional Scanning Library Synthesis for Medicinal Chemistry SAR

Research groups conducting structure-activity relationship (SAR) studies on benzyl-substituted nicotinaldehyde scaffolds should include 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde as the ortho-chloro member of a complete positional scanning set (ortho, meta, para). Despite identical computed LogP (2.9–3.14) and TPSA (29.96–30 Ų) across isomers , the ortho isomer's unique steric environment can produce divergent biological activity profiles that cannot be predicted from the meta or para analogs [1]. Including all three positional isomers in a screening library maximizes the probability of identifying the optimal chloro-substitution pattern for target engagement.

ErmC Methyltransferase Inhibitor Development (Anti-Antibiotic Resistance Programs)

The documented IC50 of 0.25 μM for the 2-chlorobenzyl-nicotinaldehyde-derived triazolopyrimidine hydrazone against ErmC 23S rRNA methyltransferase (EC 2.1.1.184) [2] positions this aldehyde building block as a validated starting material for medicinal chemistry programs targeting macrolide-lincosamide-streptogramin B antibiotic resistance mechanisms. Researchers can use the aldehyde handle to generate focused hydrazone, oxime, or imine libraries while maintaining the 2-chlorobenzyl substituent constant, systematically exploring the structure-activity landscape around the triazolopyrimidine core that yielded the 0.25 μM hit.

Benzylic Functionalization Chemistry: C-H Derivatization Platform

The benzylic methylene (-CH2-) group in 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde provides a handle for C-H functionalization chemistry (e.g., benzylic bromination with NBS, oxidation to the corresponding ketone, or photochemical chlorination) that is absent in direct aryl-coupled analogs such as 2-(2-chlorophenyl)-pyridine-3-carbaldehyde [3]. This enables synthetic chemists to generate structurally diversified compound libraries from a single building block by exploiting the differential reactivity of the aldehyde (nucleophilic addition/condensation) and the benzylic position (radical or oxidative chemistry), maximizing chemical space exploration efficiency per procurement dollar.

Multi-Vendor-Sourced Fragment Library Construction with Documented Safety Compliance

Core facilities and centralized compound management groups constructing fragment screening libraries can procure 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde from multiple verified vendors (AK Scientific in the US, Leyan in China) at a consistent 95% purity specification , with full GHS-compliant SDS documentation (H315, H319, H335) supporting institutional safety review and OSHA-compliant handling . The compound's ortho-chloro substitution pattern, methylene bridge, and aldehyde functional group make it a Rule-of-Three-compliant fragment (MW 231.68 < 300, LogP 2.9 < 3, HBD 0, HBA 2) suitable for fragment-based drug discovery campaigns, while the documented bioactivity provenance [2] provides an additional selection criterion for prioritizing this fragment over less-characterized alternatives.

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